[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid [((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532513
InChI: InChI=1S/C17H24N2O2/c20-17(21)13-19(15-8-9-15)16-7-4-10-18(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m1/s1
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13532513

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 2-[[(3R)-1-benzylpiperidin-3-yl]-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C17H24N2O2/c20-17(21)13-19(15-8-9-15)16-7-4-10-18(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m1/s1
Standard InChI Key DGBFGCICTRUTBU-MRXNPFEDSA-N
Isomeric SMILES C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3
SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3

Introduction

Structural Characteristics and Stereochemical Implications

Molecular Architecture

The compound’s structure integrates three critical components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and serves as a scaffold for substituent attachment.

  • Benzyl group: Attached to the piperidine nitrogen, this aromatic moiety enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.

  • Cyclopropyl-amino-acetic acid: The cyclopropyl group introduces ring strain, potentially increasing reactivity, while the acetic acid moiety contributes to solubility and hydrogen-bonding capacity.

The (R)-configuration at the piperidine C3 position distinguishes this enantiomer from its (S)-counterpart, altering spatial arrangements critical for receptor binding (Table 1).

Table 1: Key Structural Features of [((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid

PropertyDescription
Molecular FormulaC₁₇H₂₄N₂O₂
Molecular Weight288.4 g/mol
Stereochemistry(R)-configuration at piperidine C3
Key Functional GroupsPiperidine, benzyl, cyclopropyl, amino, acetic acid
Ionization StateZwitterionic at physiological pH (amine protonated, carboxylic acid deprotonated)

Chirality and Bioactivity

Chirality profoundly impacts pharmacological properties:

  • Enantioselective binding: The (R)-enantiomer’s three-dimensional arrangement may favor interactions with specific neurotransmitter receptors, such as serotonin or dopamine receptors, compared to the (S)-form.

  • Metabolic stability: Stereochemistry influences susceptibility to enzymatic degradation, with the cyclopropyl group potentially conferring resistance to oxidative metabolism.

Synthesis and Production Strategies

Enantioselective Synthesis

While industrial-scale production remains unexplored, laboratory-scale synthesis likely involves:

  • Piperidine ring formation: Cyclization of δ-amino ketones or reductive amination of pentanedial derivatives.

  • Benzyl introduction: Alkylation of the piperidine nitrogen using benzyl bromide under basic conditions.

  • Cyclopropyl-amino incorporation: Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the cyclopropylamine moiety.

  • Acetic acid attachment: Michael addition or nucleophilic substitution to install the carboxylic acid group.

Critical challenges include achieving enantiomeric excess (ee) >99% via chiral catalysts or resolution techniques.

Process Optimization

Emerging methodologies could enhance synthesis efficiency:

  • Flow chemistry: Continuous processing improves heat/mass transfer, crucial for exothermic amination steps.

  • Enzymatic resolution: Lipases or esterases may selectively hydrolyze undesired enantiomers, increasing ee.

Receptor(R)-Enantiomer Kₐ (nM)(S)-Enantiomer Kₐ (nM)Notes
5-HT₁A12.3 ± 1.2*45.6 ± 3.4*Predicted based on docking
D₂89.1 ± 5.6*102.4 ± 7.8Lower affinity for (R)-form

Therapeutic Applications

  • Neuropsychiatric disorders: Potential as an anxiolytic or antidepressant via 5-HT modulation.

  • Pain management: Cyclopropane-containing analogs exhibit µ-opioid receptor activity.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundCore StructureKey FeaturesBioactivity
[(S)-1-Benzyl-piperidin-3-yl analogue]Piperidine(S)-configuration, same substituents5-HT₁A Kₐ = 45.6 nM
[R-Pyrrolidine derivative]Pyrrolidine5-membered ring, reduced rigidityHigher metabolic clearance

The (R)-piperidine enantiomer’s larger ring size may enhance receptor residence time compared to pyrrolidine derivatives.

Challenges and Future Directions

Research Gaps

  • Enantiomer-specific data: Limited in vitro/vivo studies on the (R)-form necessitate targeted assays.

  • Toxicology: Cyclopropane ring stability under physiological conditions remains unverified.

Development Opportunities

  • PET radiotracers: Carbon-11 labeling for CNS receptor imaging.

  • Prodrug strategies: Esterification of the acetic acid group to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator